molecular formula C32H64O B1195539 Dotriacontanal CAS No. 57878-00-9

Dotriacontanal

Cat. No. B1195539
CAS RN: 57878-00-9
M. Wt: 464.8 g/mol
InChI Key: NNZVKPZICXRDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dotriacontanal is a long-chain fatty aldehyde resulting from the formal oxidation of the hydroxy group of dotriacontan-1-ol. It has a role as a plant metabolite. It is a long-chain fatty aldehyde and a 2,3-saturated fatty aldehyde. It derives from a dotriacontane.

Scientific Research Applications

1. Anticonvulsant Activities

Dotriacontanal, isolated from Harungana madagascariensis seeds, has demonstrated significant anticonvulsant effects in mice models. Both the crude extract of Harungana madagascariensis and isolated dotriacontanal showed protective effects against chemically induced epileptic seizures, indicating potential applications in epilepsy treatment (Signe et al., 2020).

2. Activation of Human Neutrophils

Dotriacontanal extracted from Tynanthus micranthus has been shown to activate human neutrophils to produce superoxide anions. This finding suggests a potential role in stimulating immune responses, especially in the activation of neutrophils, a key component of the body's innate immune system (Gomes et al., 2020).

3. Inhalation Toxicology Studies

In a study examining the inhalation of cigarette smoke, dotriacontanal was used as a marker to evaluate the deposition of cigarette smoke in the respiratory systems of experimental animals. This application of dotriacontanal helps in understanding the distribution and impact of inhaled substances in biomedical research (Davis et al., 1973).

properties

CAS RN

57878-00-9

Product Name

Dotriacontanal

Molecular Formula

C32H64O

Molecular Weight

464.8 g/mol

IUPAC Name

dotriacontanal

InChI

InChI=1S/C32H64O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h32H,2-31H2,1H3

InChI Key

NNZVKPZICXRDJI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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